tetranitratoaurate(III)
Description
Properties
Molecular Formula |
AuH4N4O12 |
|---|---|
Molecular Weight |
449.02 g/mol |
IUPAC Name |
gold;nitric acid |
InChI |
InChI=1S/Au.4HNO3/c;4*2-1(3)4/h;4*(H,2,3,4) |
InChI Key |
XXJBOQPXPOUPNA-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Au] |
Origin of Product |
United States |
Synthetic Methodologies for Tetranitratoaurate Iii Complexes
Preparation of the Tetranitratoaurate(III) Anion
The formation of the [Au(NO₃)₄]⁻ anion is a critical step that typically requires strong oxidizing and nitrating conditions. The primary routes involve the oxidative nitration of gold(III) precursors or anion exchange reactions.
Oxidative Nitration Routes for Gold(III) Precursors
A principal method for generating the tetranitratoaurate(III) anion is through the reaction of a suitable gold(III) precursor with a powerful nitrating agent. Gold(III) hydroxide (B78521), Au(OH)₃, is a commonly used starting material. The synthesis of nitratoauric acid, which contains the tetranitratoaurate(III) anion, is achieved by reacting gold(III) hydroxide with concentrated nitric acid. wikipedia.orgsmolecule.com This reaction is typically carried out at an elevated temperature to ensure the complete conversion of the hydroxide into the desired complex. wikipedia.org
Another approach reported in the literature involves the reaction of gold oxide with dinitrogen pentoxide. However, this method was later found to yield nitronium tetranitratoaurate, (NO₂)[Au(NO₃)₄], rather than the simple gold(III) nitrate (B79036). wikipedia.org
Anion Exchange Reactions Involving [Au(NO₃)₄]⁻ Formation
Anion exchange provides a versatile route to forming various tetranitratoaurate(III) salts from a precursor containing the [Au(NO₃)₄]⁻ anion. A prominent example is the synthesis of potassium tetranitratoaurate(III), K[Au(NO₃)₄], from nitratoauric acid, HAu(NO₃)₄. wikipedia.org In this reaction, the proton in nitratoauric acid is exchanged for a potassium cation.
The reaction is as follows: HAu(NO₃)₄ + KNO₃ → K[Au(NO₃)₄] + HNO₃ wikipedia.org
This method highlights the utility of a pre-synthesized tetranitratoaurate(III) source to generate a variety of salts with different counter-ions. The principle of anion exchange can also be applied more broadly, for instance, in ion-exchange resins. While specific studies on the use of resins for the direct synthesis of [Au(NO₃)₄]⁻ are not extensively detailed, the concept is used for the recovery of the related tetrachloroaurate(III) anion, suggesting potential applicability. semanticscholar.orgcsic.es
Role of Nitric Acid Concentration and Temperature in Synthesis
The concentration of nitric acid and the reaction temperature are critical parameters that significantly influence the successful synthesis of tetranitratoaurate(III) complexes.
Nitric Acid Concentration: Concentrated nitric acid is essential for the oxidative nitration of gold(III) hydroxide to form nitratoauric acid. wikipedia.orgsmolecule.com The high concentration of nitrate ions and the acidic environment facilitate the formation of the [Au(NO₃)₄]⁻ complex. The solubility of the resulting nitratoauric acid is also dependent on the conditions; it is reported to be soluble in hot nitric acid but insoluble at 0 °C. wikipedia.orgnucleos.com
Temperature: Elevated temperatures are generally required for the initial synthesis of nitratoauric acid from gold(III) hydroxide, with reactions conducted at 100 °C. wikipedia.org However, the subsequent synthesis of salts like potassium tetranitratoaurate(III) via anion exchange is performed at a much lower temperature, specifically 0 °C, to favor the precipitation of the product. wikipedia.org The thermal stability of the products is also a consideration; for example, nitratoauric acid trihydrate decomposes to the monohydrate at 72 °C and further to auric oxide at 203 °C. wikipedia.org
Synthesis of Counter-Ion Dependent Tetranitratoaurate(III) Salts
The identity of the counter-ion plays a significant role in the properties and isolation of tetranitratoaurate(III) salts. Specific synthetic strategies are employed to isolate salts with alkali metal or hydronium cations.
Alkali Metal Tetranitratoaurate(III) Syntheses (e.g., K[Au(NO₃)₄])
The synthesis of alkali metal tetranitratoaurate(III) salts is exemplified by the preparation of potassium tetranitratoaurate(III), K[Au(NO₃)₄]. This compound is synthesized through the reaction of nitratoauric acid with potassium nitrate. wikipedia.org The reaction is carried out at 0 °C, which takes advantage of the reduced solubility of the potassium salt under these conditions, leading to its crystallization. wikipedia.org This method can be adapted for other alkali metal salts, such as those with sodium, rubidium, and cesium.
| Reactants | Product | Reaction Conditions |
| HAu(NO₃)₄ | K[Au(NO₃)₄] | 0 °C |
| KNO₃ |
Synthesis of Hydronium Tetranitratoaurate(III) ([H₅O₂]⁺[Au(NO₃)₄]⁻·H₂O)
Hydronium tetranitratoaurate(III), more accurately represented as [H₅O₂]⁺[Au(NO₃)₄]⁻·H₂O, is the species commonly referred to as nitratoauric acid trihydrate. wikipedia.orgnucleos.com Its synthesis is achieved by the direct reaction of gold(III) hydroxide with concentrated nitric acid at an elevated temperature, typically 100 °C. wikipedia.org Upon cooling the solution, yellow crystals of the compound form. wikipedia.org This compound serves as a key intermediate for the synthesis of other tetranitratoaurate(III) salts. wikipedia.orgsmolecule.com
| Reactants | Product | Reaction Conditions |
| Au(OH)₃ | [H₅O₂]⁺[Au(NO₃)₄]⁻·H₂O | 100 °C, followed by cooling |
| Concentrated HNO₃ |
Advanced Synthetic Strategies and Controlled Growth
While specific advanced synthetic methodologies for nitronium tetranitratoaurate(III) are not extensively detailed in the reviewed literature, general trends in the synthesis of gold complexes point towards the exploration of mechanochemical and solvent-free approaches to enhance efficiency and sustainability.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging sustainable method for the synthesis of various gold complexes. This solvent-free technique can lead to the efficient and rapid production of gold(I) and gold(III) compounds. For instance, mechanochemical methods have been successfully employed for the synthesis of organo-gold(III) complexes and mononuclear gold(I) halide complexes of diphosphine ligands. These approaches offer the potential for high-yield, greener synthetic routes for solid-state complexes. However, specific applications of mechanochemistry for the synthesis of tetranitratoaurate(III) complexes have not been reported.
Solvent-free synthesis is a key aspect of green chemistry, and its application in the synthesis of gold nanoparticles and complexes is an active area of research. For example, the thermolysis of organometallic Au(I) complexes in the absence of a solvent has been used to produce ultrasmall gold nanoparticles. The synthesis of nitronium tetranitratoaurate(III) itself, through the reaction of gold with dinitrogen pentoxide, can be considered a solvent-free process. The use of controlled atmospheres, such as an inert gas, can be crucial in preventing unwanted side reactions and ensuring the purity of the final product, particularly when dealing with reactive species like dinitrogen pentoxide. Research on the synthesis of gold nanoparticles has also highlighted the importance of controlled gas-phase environments.
Structural Elucidation and Advanced Characterization Techniques
Crystallographic Investigations of Tetranitratoaurate(III) Complexes
Crystallographic techniques are paramount for elucidating the solid-state structure of tetranitratoaurate(III) salts. By analyzing the diffraction patterns of X-rays or other particles by the crystalline lattice, a detailed model of the atomic arrangement can be constructed.
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline solids with atomic resolution. ceitec.cz This technique has been successfully applied to various salts of the tetranitratoaurate(III) anion, providing a clear picture of the coordination sphere around the gold(III) center. Studies on compounds such as potassium tetranitratoaurate(III) (K[Au(NO₃)₄]) and nitronium tetranitratoaurate(III) ((NO₂)[Au(NO₃)₄]) have been foundational in understanding this complex ion. rsc.orgresearchgate.net
In these structures, the [Au(NO₃)₄]⁻ anion is the core component. The gold atom is coordinated by four unidentate nitrato groups. rsc.orgrsc.org This coordination mode was a significant finding, as previous tetranitrato complexes of other metals featured bidentate nitrato ligands. rsc.org The analysis confirmed that the tetranitratoaurate(III) anion consists of a central gold(III) ion surrounded by four discrete nitrato ligands. rsc.orgrsc.org
Detailed analysis of the crystal structures of tetranitratoaurate(III) salts has yielded precise measurements of the bond lengths and angles within the [Au(NO₃)₄]⁻ anion. In K[Au(NO₃)₄], the gold atom is bonded to four oxygen atoms from the four unidentate nitrato groups. rsc.orgrsc.org The average Au-O bond length is reported to be 2.00 ± 0.02 Å. rsc.orgrsc.org A separate analysis reports this value as 2.05 Å. materialsproject.org Similarly, in (NO₂)[Au(NO₃)₄], the average Au-O bond distance is 199.8 pm (1.998 Å). researchgate.net
The geometry of the coordinated nitrato groups is also noteworthy. The N-O bond involving the oxygen atom coordinated to the gold center is significantly longer than the two terminal N-O bonds. rsc.org For K[Au(NO₃)₄], the three distinct N-O bond lengths average 1.37 ± 0.03 Å, 1.23 ± 0.03 Å, and 1.17 ± 0.03 Å. rsc.org There is also a noted close approach of approximately 2.87 Å between the gold atom and one of the terminal oxygen atoms of each nitrato group, though this is not considered a strong bonding interaction. rsc.org The angle at the coordinated oxygen atom (Au-O-N) is approximately 114°. rsc.org
Interactive Data Table: Bond Lengths in Tetranitratoaurate(III) Complexes
| Compound | Au-O Bond Length (Å) | N-O (coordinated) (Å) | N-O (terminal) (Å) | Source(s) |
|---|---|---|---|---|
| K[Au(NO₃)₄] | 2.00 ± 0.02 | 1.37 ± 0.03 | 1.23 ± 0.03, 1.17 ± 0.03 | rsc.orgrsc.org |
| (NO₂)[Au(NO₃)₄] | 1.998 (average) | ~1.31 | Not specified | researchgate.net |
The coordination geometry around the gold(III) center in the [Au(NO₃)₄]⁻ anion is consistently determined to be essentially square planar. rsc.orgrsc.orgacs.org This is a typical geometry for d⁸ metal ions like Au(III). libretexts.orglibretexts.org The gold atom is coordinated by four oxygen atoms from the four equivalent nitrato ligands, defining the corners of the square plane. rsc.orgrsc.org This square planar arrangement is a defining characteristic of the tetranitratoaurate(III) complex. researchgate.netresearchgate.net
In K[Au(NO₃)₄], the potassium ion (K⁺) is coordinated to eight oxygen atoms from the surrounding nitrate (B79036) groups in a hexagonal bipyramidal geometry, with K-O bond distances ranging from 2.82 to 3.06 Å. materialsproject.org In the case of (H₅O₂)[Au(NO₃)₄]·H₂O, the [Au(NO₃)₄]⁻ units are linked by diaquahydrogen ions (H₅O₂⁺), and significant hydrogen bonding is observed between the H₅O₂⁺ ions and the water molecules of crystallization. researchgate.netresearchgate.net
The influence of the counter-ion is also evident when comparing with other gold(III) complexes. For instance, in tetraazidoaurate(III) complexes, the size of the counter-ion (e.g., [Ph₄As]⁺ vs. [Et₄N]⁺) can influence the proximity of the anionic units to each other, affecting potential Au···Au interactions. acs.org Similarly, in some bis(dithiolene)gold(III) complexes, the nature of the counter-ion (phosphonium vs. ammonium) has been shown to influence the biological activity of the compound, which is a direct consequence of the different solid-state properties and interactions. mdpi.com While direct comparisons of a wide range of tetranitratoaurate(III) salts are limited in the literature, the principle that the counter-ion's size, shape, and charge dictate the crystal packing is well-established.
Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk polycrystalline materials. ucmerced.edu While SCXRD provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of a bulk sample, identify crystalline phases in a mixture, and refine lattice parameters. springernature.com The diffraction pattern obtained from a powder sample serves as a unique "fingerprint" for a specific crystalline compound. ucmerced.edu For tetranitratoaurate(III) compounds, PXRD would be used to ensure that the synthesized bulk material corresponds to the structure determined by single-crystal analysis and is free from crystalline impurities. For example, temperature-dependent PXRD has been used to study the thermal stability and decomposition of related diazonium tetrachloroaurate(III) complexes. researchgate.netdoaj.org
Neutron diffraction is a powerful crystallographic technique that is complementary to X-ray diffraction. Because neutrons scatter from atomic nuclei rather than electron clouds, they are particularly effective for locating light atoms, such as oxygen and nitrogen, with high precision in the presence of heavy atoms like gold. researchgate.net This can be especially useful for accurately determining the geometry of the nitrate ligands.
While there are numerous neutron diffraction studies on gold-containing materials, including alloys and oxides, specific studies on tetranitratoaurate(III) are not prominently reported in the surveyed literature. researchgate.netosti.govnasa.gov However, the technique has been applied to determine the structure of other gold compounds, such as AuCN, where it provided more accurate bond lengths than X-ray diffraction alone. researchgate.net Given the importance of the orientation and bonding of the nitrate groups in tetranitratoaurate(III), neutron diffraction could provide more precise details on the N-O bond lengths and the Au-O-N angles should such studies be undertaken.
Single Crystal X-ray Diffraction Studies of [Au(NO₃)₄]⁻ Coordination Environment
Spectroscopic Methodologies for Structural and Electronic Characterization of Tetranitratoaurate(III)
The elucidation of the structural and electronic properties of the tetranitratoaurate(III) anion, [Au(NO₃)₄]⁻, relies heavily on advanced spectroscopic techniques. Vibrational spectroscopy, including Infrared (IR) and Raman methods, provides critical insights into the coordination environment of the nitrate ligands, while Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals details about the electronic transitions within the complex.
Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is a powerful, non-destructive tool for probing the molecular structure of coordination compounds. For the [Au(NO₃)₄]⁻ complex, both IR and Raman spectroscopy are essential for confirming the coordination mode of the nitrato ligands and assigning their characteristic vibrational frequencies.
The free nitrate ion (NO₃⁻) possesses D₃h symmetry, leading to specific, well-characterized vibrational modes. However, upon coordination to a metal center like gold(III), its symmetry is lowered, resulting in the activation of new IR and Raman bands and shifts in vibrational frequencies. In the [Au(NO₃)₄]⁻ anion, where gold(III) is in a square planar coordination environment, the nitrato groups act as monodentate ligands through one of its oxygen atoms. researchgate.net This coordination lowers the local symmetry of the nitrato ligand to C₂v.
The primary vibrational modes of interest for a coordinated nitrato ligand are the N-O stretching (ν(NO)) and the O-N-O bending (δ(ONO)) modes. The analysis of these vibrations provides a fingerprint of the metal-ligand interaction. For a monodentate nitrato ligand, the key vibrations include the asymmetric and symmetric stretches of the terminal NO₂ group (νₐₛ(NO₂) and νₛ(NO₂)) and the stretch of the coordinated N-O bond (ν(N-O)).
The following table summarizes the expected vibrational modes for a monodentate nitrato ligand, based on studies of related metal-nitrato complexes.
Table 1: Typical Vibrational Frequencies for Monodentate Nitrato Ligands
| Vibrational Mode | Assignment | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric NO₂ Stretch | νₐₛ(NO₂) / ν₄ | 1530 - 1480 |
| Symmetric NO₂ Stretch | νₛ(NO₂) / ν₁ | 1300 - 1250 |
| N-O (coordinated) Stretch | ν(N-O) / ν₂ | 1050 - 950 |
| O-N-O Bend (in-plane) | δ(ONO) / ν₃ | 820 - 800 |
| Au-O Stretch | ν(Au-O) | < 400 |
Note: The exact frequencies for tetranitratoaurate(III) depend on the specific cation and solid-state packing effects, but are expected to fall within these general ranges for monodentate coordination.
A critical application of vibrational spectroscopy in the study of nitrato complexes is the differentiation between monodentate and bidentate coordination. The number of active bands and, more definitively, the separation between the highest and lowest frequency N-O stretching modes (νₐₛ(NO₂) and νₛ(NO₂)) serve as reliable indicators.
For monodentate coordination (C₂v symmetry), the separation (Δν) between the νₐₛ(NO₂) and νₛ(NO₂) bands is relatively small. In contrast, for bidentate coordination, where two oxygen atoms bind to the metal, the symmetry is also C₂v, but the bonding constraints lead to a much larger separation between the corresponding stretching modes (often designated ν(N=O) and νₐₛ(NO₂)). berkeley.edu
Structural studies on compounds like nitronium tetranitratoaurate, (NO₂)[Au(NO₃)₄], have confirmed a square planar geometry for the [Au(NO₃)₄]⁻ anion with four monodentate nitrato ligands. researchgate.net The average Au-O bond distance in this compound is approximately 199.8 pm. researchgate.net Therefore, its IR and Raman spectra are expected to exhibit the characteristic pattern of monodentate coordination.
Table 2: Vibrational Frequency Separation (Δν) for Distinguishing Nitrato Coordination Modes
| Coordination Mode | Symmetry | Frequency Separation (Δν = νas - νs) | Compound Example (for comparison) | Δν (cm⁻¹) |
|---|---|---|---|---|
| Monodentate | C₂v | Small | [Zn(NO₃)₂(Mebta)₂] | 141 berkeley.edu |
| Bidentate | C₂v | Large | [Zn(NO₃)₂(Mebta)₂] (isomer) | 225 berkeley.edu |
| Expected for [Au(NO₃)₄]⁻ | C₂v | Small | (NO₂)[Au(NO₃)₄] | **~150-250*** |
The expected separation for [Au(NO₃)₄]⁻ is based on its confirmed monodentate structure; the numerical range is an estimate based on typical values for monodentate nitrato complexes.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For d⁸ square planar complexes like tetranitratoaurate(III), the spectrum is typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region, while the much weaker d-d transitions may appear as shoulders or be obscured entirely. Current time information in Bangalore, IN.rsc.org
LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. In the [Au(NO₃)₄]⁻ ion, these transitions would originate from the filled p-orbitals of the nitrato ligands and terminate in the empty dₓ²-y² orbital of the Au(III) center. d-nb.info These transitions are Laporte-allowed and thus have high molar absorptivity (ε).
While a specific spectrum for [Au(NO₃)₄]⁻ is not widely published, data from the analogous tetrachloroaurate(III) ion, [AuCl₄]⁻, provides a strong basis for comparison. The [AuCl₄]⁻ ion exhibits intense LMCT bands in the UV region, typically around 225 nm and 320 nm, corresponding to Cl(p) → Au(d) transitions. rsc.orgcdnsciencepub.com Given that the nitrato ligand orbitals are at a different energy level than chloride, the exact position of the LMCT bands for [Au(NO₃)₄]⁻ will differ, but they are expected to be similarly intense and located in the ultraviolet portion of the spectrum.
The gold(III) center in a square planar environment has a d⁸ electronic configuration. The d-orbitals split in energy, leading to the possibility of electronic transitions between them (d-d transitions). These transitions are formally Laporte-forbidden (g → g), resulting in very low molar absorptivities (ε < 1,000 M⁻¹cm⁻¹) compared to LMCT bands. d-nb.info
For square planar d⁸ complexes, transitions from the filled d₂₂, dₓᵧ, and dₓz/dᵧz orbitals to the lowest unoccupied d-orbital (dₓ²-y²) are possible. Current time information in Bangalore, IN. In many Au(III) complexes, these weak absorptions are often masked by the tail of the much stronger LMCT bands. For example, in the [AuCl₄]⁻ ion, the d-d transitions are observed as very weak shoulders at much longer wavelengths than the main LMCT peaks. rsc.org A similar situation is expected for the [Au(NO₃)₄]⁻ ion, where the faint d-d bands would likely appear as low-intensity shoulders on the low-energy side of the intense charge transfer absorptions.
Table 3: Comparison of Expected Electronic Transitions for Square Planar Au(III) Complexes
| Complex Ion | Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| [AuCl₄]⁻ | LMCT (Cl→Au) | ~321 | High (> 5,000) | rsc.org |
| [AuCl₄]⁻ | d-d | > 400 (shoulder) | Low (< 1,000) | Current time information in Bangalore, IN. |
| [Au(NO₃)₄]⁻ | LMCT (O→Au) | Expected in UV region | Expected to be High | |
| [Au(NO₃)₄]⁻ | d-d | Expected as weak shoulders | Expected to be Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution State Studies
NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of chemical compounds in solution. For tetranitratoaurate(III) salts, NMR is particularly useful for characterizing the organic counter-ions that are often used to crystallize and solubilize the complex. While direct observation of the gold nucleus (¹⁹⁷Au) is challenging due to its quadrupolar nature and low gyromagnetic ratio, indirect NMR methods can provide a wealth of information.
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of the organic cations that accompany the [Au(NO₃)₄]⁻ anion. scispace.comsavemyexams.com The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra allow for the unambiguous identification of the counter-ion, such as tetraalkylammonium or phosphonium (B103445) salts. mdpi.commdpi.com
For instance, in the ¹H NMR spectrum of a tetrabutylammonium (B224687) salt, distinct multiplets corresponding to the different methylene (B1212753) groups and the terminal methyl group of the butyl chains would be observed. Similarly, the ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom in the counter-ion. savemyexams.com The integration of the proton signals can also confirm the stoichiometry of the counter-ion relative to the gold complex.
Changes in the chemical shifts of the counter-ion's protons and carbons upon complexation can sometimes provide subtle clues about ion-pairing interactions in solution. mdpi.com For example, a downfield shift in the signals of protons close to the cationic center might suggest a close association with the anionic tetranitratoaurate(III) complex.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Generic Tetrabutylammonium Counter-Ion
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | -CH₃ | 0.9 - 1.0 |
| ¹H | -CH₂- (internal) | 1.3 - 1.7 |
| ¹H | α-CH₂- (adjacent to N⁺) | 3.0 - 3.4 |
| ¹³C | -CH₃ | 13 - 14 |
| ¹³C | -CH₂- (internal) | 20 - 30 |
| ¹³C | α-CH₂- (adjacent to N⁺) | 58 - 60 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Directly probing the nitrato ligands coordinated to the gold center via ¹⁵N NMR spectroscopy is theoretically possible but presents significant challenges. The low natural abundance of ¹⁵N (0.37%) and its relatively low gyromagnetic ratio result in low sensitivity, often requiring isotopic enrichment and long acquisition times. semanticscholar.org
Furthermore, the quadrupolar nature of the adjacent ¹⁴N nucleus (I=1) can lead to line broadening. Despite these difficulties, ¹⁵N NMR, where feasible, could provide direct evidence of the coordination of the nitrate groups to the Au(III) ion. A successful ¹⁵N NMR experiment would be expected to show a single resonance, confirming the equivalence of the four coordinated nitrato ligands in a square-planar geometry. The chemical shift of this signal would be indicative of the electronic environment of the nitrogen atoms within the coordinated nitrate ligands. Coordination to a metal ion typically induces a significant shift in the ¹⁵N resonance compared to the free nitrate ion. researchgate.netresearchgate.net
While direct NMR observation of the Au(III) center is impractical, the dynamics of the coordination sphere can be indirectly studied. nih.gov Techniques such as variable-temperature NMR can reveal information about ligand exchange processes. If the nitrato ligands are undergoing exchange with other species in solution (e.g., solvent molecules or other potential ligands), this can lead to changes in the NMR spectra of the organic counter-ion as the temperature is varied.
For example, line broadening or coalescence of signals in the ¹H or ¹³C NMR spectra of the counter-ion could indicate a dynamic process involving the [Au(NO₃)₄]⁻ anion. Diffusion-ordered spectroscopy (DOSY) is another powerful NMR technique that can be used to study the association of the cation and anion in solution by measuring their respective diffusion coefficients. mdpi.com In a tightly bound ion pair, the cation and anion will diffuse together and exhibit the same diffusion coefficient.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray based spectroscopic techniques are indispensable for providing element-specific information about the electronic and local structure of materials, making them ideal for characterizing gold complexes like tetranitratoaurate(III). researchgate.netucl.ac.uk
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the gold L₃-edge is a direct and powerful method for determining the oxidation state of gold. researchgate.netesrf.fr The Au L₃-edge corresponds to the excitation of a 2p₃/₂ core electron to unoccupied d-states. For Au(III) complexes, which have a d⁸ electronic configuration, there are vacancies in the 5d orbitals. This results in an intense absorption feature, often referred to as a "white line," at the absorption edge. rsc.org
The energy of this absorption edge is sensitive to the oxidation state of the gold atom; a higher oxidation state leads to a shift of the edge to higher energy. ethernet.edu.et By comparing the Au L₃-edge XANES spectrum of a tetranitratoaurate(III) sample to those of gold standards with known oxidation states (e.g., Au(0) foil and Au(I) complexes), the +3 oxidation state of gold in the complex can be unequivocally confirmed. rsc.orgrsc.org The intensity of the white line is also proportional to the number of d-orbital vacancies, further corroborating the Au(III) assignment. esrf.fr
Table 2: Typical Au L₃-edge XANES Features for Gold Species
| Gold Species | Oxidation State | Edge Energy (approx. eV) | White Line Intensity |
| Au Foil | 0 | 11919 | Weak/Absent |
| Au(I) Complex | +1 | ~11920-11921 | Weak |
| Au(III) Complex | +3 | ~11921-11922 | Strong |
Source: rsc.orgethernet.edu.et
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations that appear on the high-energy side of the absorption edge. ntu.edu.tw Analysis of the EXAFS region provides quantitative information about the local atomic environment around the absorbing gold atom, including bond distances, coordination numbers, and the identity of the neighboring atoms. acs.orgnih.gov
For the [Au(NO₃)₄]⁻ anion, EXAFS analysis can precisely determine the Au-O bond distance between the gold(III) center and the oxygen atoms of the four coordinated nitrato ligands. rsc.org The analysis would also confirm the coordination number of four for the gold atom, consistent with the expected square-planar geometry. By fitting the experimental EXAFS data to theoretical models, detailed structural parameters can be extracted. The absence of Au-Au scattering paths in the EXAFS spectrum would confirm that the complex is mononuclear in nature. nih.gov
Table 3: Hypothetical EXAFS Fitting Results for [Au(NO₃)₄]⁻
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Au-O | 4 | ~2.0 - 2.1 | (Value dependent on disorder) |
Note: These are expected values. Actual experimental values would be determined by fitting the EXAFS data.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can also confirm the +3 oxidation state of gold by measuring the binding energies of its core-level electrons, such as the Au 4f electrons. nih.govnih.govfigshare.com The Au 4f spectrum for a Au(III) species consists of a doublet (Au 4f₇/₂ and Au 4f₅/₂) with characteristic binding energies that are higher than those for Au(I) and Au(0) states.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio of ions, which allows for the elucidation of the elemental composition and structure of molecules. In the context of coordination compounds like tetranitratoaurate(III), MS provides critical information on the molecular ion and its subsequent fragmentation patterns upon dissociation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile compounds such as metal complexes. pitt.edu The technique generates ions directly from a solution, allowing for the transfer of species like the tetranitratoaurate(III) anion, [Au(NO₃)₄]⁻, into the gas phase for mass analysis with minimal fragmentation. nih.gov
The compound nitratoauric acid, or hydrogen tetranitratoaurate(III), HAu(NO₃)₄, serves as a direct precursor for the [Au(NO₃)₄]⁻ ion. wikipedia.orgnucleos.com The existence of this square planar anion, featuring a gold(III) center coordinated to four monodentate nitrate ligands, has been confirmed in the solid state for the salt (NO₂)[Au(NO₃)₄]. researchgate.net ESI-MS can be employed in negative ion mode to generate and detect M(NO₃)ₓ⁻ ions from solutions of metal nitrates. nih.gov For gold(III) nitrate solutions, this would facilitate the observation of the intact [Au(NO₃)₄]⁻ anion.
Research on various gold(III) complexes demonstrates the utility of ESI-MS in characterizing their solution-state speciation and reactivity. mdpi.com While detailed ESI-MS spectra specifically for the isolated tetranitratoaurate(III) ion are not extensively documented in the surveyed literature, the principles of the technique support its applicability for confirming the molecular weight and composition of this complex anion.
Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used to study the fragmentation of a selected precursor ion. The resulting patterns of neutral losses and fragment ions provide structural insights.
Specific fragmentation pathways for the [Au(NO₃)₄]⁻ ion are not explicitly detailed in available research. However, studies on analogous metal nitrate and gold(III) complexes provide a basis for expected dissociation behavior.
General Fragmentation of Metal Nitrate Anions: Tandem mass spectrometry studies of various metal nitrate anions, M(NO₃)ₓ⁻, generated by ESI reveal common fragmentation pathways. For transition metals, these include the formation of oxo products and processes involving internal electron transfer that result in a lower oxidation state for the metal center. nih.gov
Fragmentation of a Related Gold(III) Nitrate Complex: A more specific analogy can be drawn from the gas-phase unimolecular dissociation of the organogold(III) nitrate anion, [(CF₃)₃Au(ONO₂)]⁻. unizar.es Under CID conditions, the primary fragmentation pathway observed involves the heterolytic cleavage of the gold-oxygen bond. unizar.es This process leads to the loss of a nitrate ion, which is a well-established leaving group in transition metal chemistry. unizar.es This suggests that a likely fragmentation pathway for [Au(NO₃)₄]⁻ would be the sequential loss of nitrate ligands.
The table below summarizes potential and observed fragmentation pathways for gold(III) nitrate complexes based on available data.
| Precursor Ion | Fragmentation Technique | Major Fragment(s) | Observed Neutral Loss | Inferred Pathway |
| [(CF₃)₃Au(NO₃)]⁻ | ESI-CID-MS² | [CF₃AuCF₃]⁻ | N₃ + CF₃ | Ligand dissociation and reductive elimination |
| [(CF₃)₃Au(NO₃)]⁻ | Q-TOF | Not specified | NO₃⁻ | Heterolytic Au-O bond cleavage unizar.es |
| M(NO₃)ₓ⁻ (Transition Metals) | ESI-CID-MS/MS | Oxo products | Not specified | Formation of metal oxides nih.gov |
It is important to note that the stability and fragmentation of the [Au(NO₃)₄]⁻ ion can be influenced by factors such as the collision energy used in the experiment and the nature of the counter-ion in the original salt.
Reactivity and Reaction Mechanisms of Tetranitratoaurate Iii
Ligand Exchange Dynamics and Kinetics
The exchange of ligands on the gold(III) center in the tetranitratoaurate(III) complex is a key aspect of its chemistry. These reactions are fundamental to understanding its behavior in various chemical environments and its utility as a precursor in synthesis.
Substitution Reactions with Diverse Incoming Ligands
While specific kinetic studies on ligand substitution for [Au(NO₃)₄]⁻ are not extensively documented, the general principles of square planar d⁸ complexes provide significant insight. jsscacs.edu.inopenochem.org Gold(III) complexes are known to undergo substitution reactions where the nitrate (B79036) ligands are replaced by other groups such as halides, thiocyanate (B1210189), or various organic ligands. lu.secapes.gov.br For instance, the reaction of nitratoauric acid (H[Au(NO₃)₄]) with potassium nitrate yields potassium tetranitratoaurate (K[Au(NO₃)₄]), demonstrating the stability of the complex anion in the presence of nitrate ions. However, the introduction of stronger nucleophiles or ligands that form more stable complexes with gold(III) is expected to drive ligand substitution.
Research on analogous gold(III) halide complexes, such as [AuCl₄]⁻, shows ready substitution by ligands like pyridines, amines, and thiols. capes.gov.brmdpi.com It is reasonable to infer that [Au(NO₃)₄]⁻ would undergo similar reactions, likely involving the stepwise replacement of the nitrate ligands. The relative rate of these substitutions would depend on the nature of the incoming ligand, including its nucleophilicity and steric bulk. solubilityofthings.com Studies on other Au(III) complexes have shown that the reactivity of nucleophiles often follows the order of L-Histidine > 5′-GMP > 5′-IMP > Inosine. rsc.org
Influence of Solvent Polarity and Temperature on Exchange Rates
Solvent and temperature are critical parameters that modulate the rate of ligand exchange reactions. solubilityofthings.com
Solvent Effects: The choice of solvent can significantly impact reaction kinetics by affecting the solvation of the complex and the incoming ligand. solubilityofthings.comrsc.org For square planar complexes, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Some solvents may also participate directly in the reaction mechanism, forming a solvated intermediate in a two-step pathway, which is particularly relevant for associative mechanisms. jsscacs.edu.in In gold-catalyzed reactions, solvents like 2,2,2-trifluoroethanol (B45653) have been shown to be highly effective, indicating that the solvent environment plays a crucial role in the reaction's efficiency.
Temperature Effects: In line with the Arrhenius equation, increasing the temperature generally increases the rate of ligand exchange reactions by providing the necessary activation energy. solubilityofthings.com For gold complexes, temperature can significantly influence ligand scrambling and exchange reactions. nih.gov For the tetranitratoaurate(III) complex, temperature is a critical factor not only for ligand exchange but also for its stability, as thermal decomposition occurs at elevated temperatures. acs.org For example, nitratoauric acid trihydrate decomposes to the monohydrate at 72 °C and further to gold(III) oxide at 203 °C. This decomposition pathway involves the reduction of Au(III), which competes with simple ligand exchange at higher temperatures.
Mechanistic Pathways of Ligand Substitution (Associative, Dissociative, Interchange)
Ligand substitution reactions in square planar d⁸ complexes, including Au(III) compounds like tetranitratoaurate(III), are generally understood to proceed via associative pathways. jsscacs.edu.inuv.esopenochem.orgfiveable.melibretexts.org
Associative (A) Mechanism: This pathway involves the initial formation of a bond between the incoming ligand and the gold center, creating a five-coordinate intermediate, typically with a trigonal bipyramidal geometry. jsscacs.edu.in This is followed by the departure of the leaving ligand. This mechanism is favored for 16-electron square planar complexes because the metal center is coordinatively unsaturated and accessible to the incoming nucleophile. openochem.orglibretexts.org The reaction rate is dependent on both the concentration of the gold complex and the incoming ligand.
Dissociative (D) Mechanism: In this mechanism, the leaving group departs first, forming a three-coordinate intermediate, which is then attacked by the incoming ligand. fiveable.me This pathway is less common for square planar complexes as it involves the formation of a less stable, lower-coordination intermediate.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the leaving group departs simultaneously. It is further classified as associative interchange (Iₐ) or dissociative interchange (IᏧ) depending on whether bond formation or bond breaking is more significant in the transition state. Quantum chemical calculations on other Au(III) complexes suggest that the substitution mechanism is an interchange process with significant associative character (Iₐ). rsc.org
The general consensus for Au(III) and other d⁸ square planar complexes is a preference for the associative pathway, where the incoming ligand attacks the metal center perpendicular to the plane of the complex. jsscacs.edu.inuv.es
Redox Chemistry of the [Au(NO₃)₄]⁻ Anion
The redox chemistry of the [Au(NO₃)₄]⁻ anion is dominated by its reduction to lower oxidation states, namely Au(I) and elemental Au(0). This transformation is central to its role as a precursor for synthesizing gold nanoparticles and other gold-based materials.
Mechanisms of Reduction to Lower Gold Oxidation States (Au(I), Au(0))
The reduction of Au(III) from the tetranitratoaurate(III) complex can be initiated by various means, including thermal energy, photochemical methods, or chemical reducing agents. mdpi.com The process often occurs in a stepwise fashion, from Au(III) to Au(I), and then to Au(0). mdpi.comnih.gov
Thermal Reduction: The [Au(NO₃)₄]⁻ anion is thermally labile. Upon heating, gold(III) nitrate precursors decompose to form gold metal. acs.orgd-nb.info For example, the thermal decomposition of nitronium tetranitratoaurate, (NO)[Au(NO₃)₄], has been studied in detail. Similarly, the synthesis of gold nanoparticles via ultrasonic spray pyrolysis using a gold(III) nitrate precursor involves thermal decomposition and chemical reduction at temperatures between 500-600°C. d-nb.info The mechanism likely involves the decomposition of the nitrate ligands, followed by the reduction of the Au³⁺ cation to pure Au. d-nb.info
Chemical Reduction: A variety of reducing agents can reduce Au(III) to Au(0). Studies on analogous tetrachloroaurate(III) complexes show that agents like sodium borohydride (B1222165), hydrazine, citrate, and various biomolecules are effective. mdpi.comnih.gov The reduction mechanism often involves an initial fast reduction of Au(III) to Au(I), followed by a slower reduction or disproportionation to Au(0). mdpi.com For instance, when using sodium nitrite (B80452) as a reductant for gold(III) bromide complexes, the formation of Au(II) and Au(I) as intermediates has been suggested. imim.pl In enzymatic reductions, density functional theory (DFT) calculations suggest that the reduction of Au(III) can occur in consecutive proton-coupled electron transfer (PCET) steps. nih.govacs.org
The table below summarizes findings from studies on the reduction of various Au(III) complexes, which provide insight into the potential pathways for [Au(NO₃)₄]⁻.
| Precursor/System | Reductant/Method | Intermediate State(s) | Final Product | Reference(s) |
| Gold(III) Nitrate | Thermal (USP) / H₂ | Au(I) implied | Au(0) | d-nb.info |
| [AuCl₄]⁻ | Citrate | Au(I) | Au(0) | mdpi.com |
| [AuBr₄]⁻ | Sodium Nitrite | Au(II), Au(I) | Au(0) | imim.pl |
| Au(III) complexes | Thiocyanate | Au(I) | Au(0) | lu.se |
| AuCl₂(OH)₂⁻ | GolR (Enzyme) / NADH | Au(II), Au(I) | Au(0) | nih.govacs.org |
Electron Transfer Pathways (Inner-sphere vs. Outer-sphere)
The transfer of electrons during the reduction of the [Au(NO₃)₄]⁻ anion can proceed through two primary mechanistic pathways: inner-sphere and outer-sphere electron transfer. rsc.orgacs.org
Inner-Sphere Electron Transfer (ISET): In this mechanism, the reducing agent (or one of its ligands) first coordinates directly to the gold(III) center, forming a bridged intermediate complex. wikipedia.org The electron is then transferred through this bridge from the reductant to the gold ion. wikipedia.org This pathway requires at least one of the reactants to be substitutionally labile to allow for the formation of the bridge. Given that ligand substitution on Au(III) is a known process, an inner-sphere mechanism is plausible for many reactions of [Au(NO₃)₄]⁻. For example, the reduction of Au(III) complexes by thiocyanate is believed to occur via rapid initial substitution, followed by an intramolecular redox process, which is characteristic of an inner-sphere pathway. lu.se Similarly, the pH dependence of the reduction rate of gold(III) bromide with nitrite suggests an inner-sphere character, where the nitrite ion first substitutes a bromide ligand. imim.pl This mechanism is often enthalpically favored due to the strong interaction between the redox centers. wikipedia.org
Outer-Sphere Electron Transfer (OSET): In this pathway, the coordination spheres of both the gold complex and the reductant remain intact during the reaction. wikipedia.org The electron tunnels through space from the reductant to the oxidant without the formation of a covalent bridge. wikipedia.org This mechanism is typical for reactions involving substitutionally inert complexes or when steric hindrance prevents the formation of a bridged intermediate. wikipedia.org While less common for substitution-labile systems, OSET cannot be entirely ruled out, especially with powerful reducing agents that can transfer an electron from a distance. The choice between ISET and OSET is often a subject of detailed kinetic and computational studies, with ISET being significantly more favorable in some polynuclear gold photocatalysis systems. nju.edu.cn
Role of Reducing Agents (e.g., Hydrazine, Sulfite (B76179), Nitrite, Methanol)
The reduction of gold(III) complexes to metallic gold (Au(0)) is a cornerstone of gold nanoparticle synthesis. While extensive research exists on the reduction of tetrachloroaurate(III), [AuCl₄]⁻, specific kinetic and mechanistic studies on tetranitratoaurate(III) are less common in the literature. However, the general principles of reduction by common agents can be inferred, and studies on related gold(III) complexes provide insight.
Hydrazine (N₂H₄) : Hydrazine is a powerful reducing agent widely used to synthesize gold nanoparticles from Au(III) precursors. researchgate.netresearchgate.net Studies on [AuCl₄]⁻ show a complex, multi-step reaction where Au(III) is reduced first to Au(I) and subsequently to Au(0). researchgate.net The reaction kinetics and mechanism are influenced by factors such as pH and reactant concentrations. researchgate.net
Sulfite (SO₃²⁻) : Sulfite is another effective reducing agent for Au(III). The reduction of gold(III) halide complexes by sulfite and hydrogen sulfite has been studied, demonstrating a pathway for the formation of metallic gold. acs.orgresearchgate.net Gravimetric assays for gold content in sodium tetrachloroaurate(III) salts sometimes utilize reduction with sulfite to precipitate the gold. ebay.com
Nitrite (NO₂⁻) : Nitrite can act as a reducing agent for gold(III) complexes. Kinetic studies on the reduction of gold(III) bromide complexes by sodium nitrite suggest a complex reaction path. imim.pl It is noted that while the redox character of the reaction between gold(III) chloride and nitrite has been observed, detailed kinetic studies are sparse, with suggestions of Au(II) and Au(I) intermediates. imim.pl
Methanol (B129727) (CH₃OH) : Alcohols, particularly in the presence of water, can serve as mild reducing agents for Au(III), being oxidized to corresponding carbonyl compounds in the process. bohrium.com The photoreduction of tetrachloroauric acid by methanol has been investigated, highlighting the role of alcohol as a reductant in photochemical synthesis routes. acs.orgdntb.gov.ua
Autocatalytic Processes in Gold(0) Nanoparticle Formation
The formation of gold nanoparticles from Au(III) precursors is widely described by an autocatalytic mechanism. This process is best understood through the Finke-Watzky two-step model, which involves a slow, continuous nucleation step followed by a much faster autocatalytic surface growth step.
Nucleation (Slow): Au(III) is slowly reduced to form Au(0) atoms, which then aggregate into small nuclei. Au(III) + Reductant → Au(0)
Autocatalytic Growth (Fast): The surfaces of the initially formed gold nuclei act as catalysts for the reduction of the remaining Au(III) ions in the solution. This leads to the rapid growth of the existing nanoparticles rather than the formation of new nuclei. scispace.com Au(III) + Reductant --[Au(0) surface]→ Au(0)
While this mechanism is extensively documented for the reduction of [AuCl₄]⁻ researchgate.netresearchgate.netscielo.br, direct studies on tetranitratoaurate(III) are not as prevalent. However, research on the photochemical synthesis of gold nanoparticles from [AuCl₄]⁻ in the presence of nitrate ions has shown that nitrate can significantly influence the reaction. The addition of nitrate was found to enhance both the nucleation rate (k₁) and the autocatalytic growth rate (k₂), leading to the formation of larger nanoparticles. researchgate.net This suggests that the nitrate ligands in the tetranitratoaurate(III) complex could play an active role in the autocatalytic process.
Oxidative Reactivity Towards Organic and Inorganic Substrates
The gold(III) center in tetranitratoaurate(III) makes the compound a strong oxidizing agent. wikipedia.org This property is fundamental to its chemical behavior and applications. The reduction of the Au³⁺ cation to pure Au(0) at high temperatures is a key step in the synthesis of gold nanoparticles from a gold(III) nitrate precursor. d-nb.info
While specific studies detailing the oxidative reactions of tetranitratoaurate(III) with a broad range of substrates are limited, the reactivity of the closely related tetrachloroaurate(III) ion is well-documented. [AuCl₄]⁻ has been shown to oxidize various organic molecules, including nitrones and biomolecules, leading to lipid peroxidation in the presence of non-thermal plasma. cdnsciencepub.comresearchgate.netnih.govtandfonline.com The oxidative power of Au(III) complexes is also harnessed in catalysis, where they can facilitate a variety of organic transformations. acs.org Given the high oxidation state of the central gold atom, tetranitratoaurate(III) is expected to exhibit similar, if not stronger, oxidizing properties due to the electron-withdrawing nature of the nitrate ligands.
Electrochemical Behavior and Voltammetric Studies
The electrochemical properties of gold complexes are crucial for applications in electrodeposition, sensing, and electrocatalysis. The vast majority of electrochemical research has focused on the tetrachloroaurate(III) complex.
Cyclic Voltammetry Analysis of Redox Potentials
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of gold complexes. For tetrachloroaurate(III) in various media, CV studies reveal a multi-step reduction process. researchgate.netekb.eg Typically, the reduction of [AuCl₄]⁻ to Au(0) occurs via an intermediate Au(I) species, [AuCl₂]⁻. researchgate.net Potentiometric studies have also been used to monitor the reduction of [AuCl₄]⁻ in real-time. mdpi.comgrafiati.com
Identification of Electrochemical Reduction and Oxidation Pathways
For tetrachloroaurate(III), the electrochemical reduction pathway is generally accepted as a two-step process on electrodes like glassy carbon:
[AuCl₄]⁻ + 2e⁻ → [AuCl₂]⁻ + 2Cl⁻
[AuCl₂]⁻ + e⁻ → Au(0) + 2Cl⁻
The oxidation pathway involves the anodic dissolution of metallic gold, which is the reverse process. The specific potentials for these peaks depend on the solvent, electrolyte, and electrode material used. acs.org Due to the lack of specific studies on tetranitratoaurate(III), its precise electrochemical pathways have not been detailed. It is plausible that the reduction would also proceed through a Au(I) intermediate.
Photochemical Reactivity and Decomposition Pathways
Tetranitratoaurate(III) and its precursor, nitratoauric acid, are reactive under thermal and photochemical stimuli. The thermal decomposition of nitratoauric acid trihydrate begins around 72 °C, and upon further heating to 203 °C, it decomposes to auric oxide (Au₂O₃). wikipedia.org In the context of nanoparticle synthesis via ultrasonic spray pyrolysis, the final reduction of the Au³⁺ cation from a gold(III) nitrate precursor to pure Au(0) occurs at high temperatures, in the range of 480 to 800°C. d-nb.info
The photochemical reactivity is particularly relevant for laser-induced synthesis of gold nanoparticles. While direct photolysis studies of tetranitratoaurate(III) are scarce, the photolysis of aqueous nitrate (NO₃⁻) is known to produce reactive species like nitrite (NO₂⁻) and hydroxyl radicals (·OH). nih.gov
Light-Induced Ligand Dissociation and Photoreduction Mechanisms
The interaction of tetranitratoaurate(III) with light, particularly in the UV spectrum, initiates significant chemical changes, primarily through ligand dissociation and photoreduction of the gold center. While direct studies on tetranitratoaurate(III) are not extensively detailed in public literature, the mechanisms can be understood by analogy with the well-documented photochemistry of other gold(III) complexes, such as tetrachloroaurate(III) ([AuCl₄]⁻). researchgate.netrsc.org
The primary photochemical event upon irradiation is often a ligand-to-metal charge transfer (LMCT). In this process, an electron is excited from a molecular orbital primarily located on the nitrate ligands to an orbital centered on the Au(III) ion. This transient excited state can then relax through several pathways, the most significant of which involves the reduction of the gold center and the dissociation of a ligand.
The photoreduction typically proceeds in a stepwise manner, from Au(III) to Au(I), and subsequently to metallic gold, Au(0). acs.org The initial reduction can be represented as:
[Au³⁺(NO₃)₄]⁻ + hν → [Au²⁺(NO₃)₃] + NO₃•
The resulting gold(II) species is highly unstable and can undergo further rapid reactions, including disproportionation or further reduction, to yield more stable Au(I) complexes or Au(0) nanoparticles. researchgate.net In aqueous or alcoholic solutions, solvent molecules can also participate in the reduction process, becoming oxidized themselves. rsc.org For instance, laser-induced photoreduction of [AuCl₄]⁻ in water is driven by reactive species like hydrated electrons formed from water photolysis. rsc.org
Stability under Irradiation and Photo-Decomposition Kinetics
The tetranitratoaurate(III) complex is generally unstable under light exposure, leading to its decomposition. The rate of this photo-degradation is dependent on several factors, including the wavelength and intensity of the light, the solvent, and the presence of other chemical species. researchgate.net
Rate = -d[[Au(NO₃)₄]⁻]/dt = k_obs * [[Au(NO₃)₄]⁻]
Where k_obs is the observed pseudo-first-order rate constant. This constant incorporates the light intensity and the quantum yield of the photoreduction process. Studies on related complexes have shown that the presence of certain materials, like graphene oxide, can significantly accelerate the photoreduction rate. rsc.org The stability of related gold nanoclusters has been evaluated under sunlight, indicating that photothermodynamic stability is a critical factor in the persistence of gold complexes and their derivatives upon irradiation. rsc.org
| Parameter | Description | Typical Observation for Au(III) Complexes |
|---|---|---|
| Reaction Order | The exponent of the concentration term in the rate law. | First-order with respect to the Au(III) complex. acs.org |
| Rate Law | Mathematical expression describing the reaction rate. | Rate = k_obs * [Au(III)] |
| Key Intermediates | Transient species formed during the reaction. | Au(II), Au(I) species. acs.orgresearchgate.net |
| Final Products | Stable species formed at the end of the reaction. | Au(0) nanoparticles, oxidized ligand/solvent fragments. rsc.org |
Acid-Base Properties and Hydrolysis Reactions
The chemistry of tetranitratoaurate(III) in aqueous solution is dominated by its susceptibility to hydrolysis and the resulting acid-base equilibria. The complex itself does not persist in water, undergoing reactions that fundamentally alter its coordination sphere. nucleos.comwikipedia.orgamericanelements.com
Protonation/Deprotonation Equilibria of Coordinated Ligands
The nitrate ligand (NO₃⁻) is the conjugate base of a very strong acid, nitric acid (HNO₃, pKa ≈ -1.4). wikipedia.org Consequently, the coordinated nitrate ligands in the [Au(NO₃)₄]⁻ complex are extremely weak bases and are not susceptible to protonation in typical aqueous solutions.
The significant acid-base chemistry arises not from the nitrate ligands, but from the deprotonation of water molecules that coordinate to the gold center following hydrolysis. When a nitrate ligand is substituted by a water molecule to form an aqua species (e.g., [Au(NO₃)₃(H₂O)]), the coordinated water molecule becomes significantly more acidic than bulk water due to the polarizing effect of the Au(III) cation. This aqua ligand can then deprotonate to form a hydroxo complex. This behavior is analogous to that of platinum(II) aqua complexes, which are potent electrophiles that readily react with biological ligands upon aquation. nih.gov The general equilibrium is:
[Au(L)ₓ(H₂O)]ⁿ⁺ ⇌ [Au(L)ₓ(OH)]⁽ⁿ⁻¹⁾⁺ + H⁺
This process is critical in understanding the behavior of gold(III) complexes in solutions with varying pH. researchgate.net
| Equilibrium Reaction | Description | Significance |
|---|---|---|
| [Au(NO₃)₃(H₂O)] + H₂O ⇌ [Au(NO₃)₃(OH)]⁻ + H₃O⁺ | Deprotonation of a coordinated aqua ligand. | Formation of hydroxo species, pH-dependent speciation. researchgate.net |
| [Au(NO₃)₂(H₂O)₂]⁺ + H₂O ⇌ [Au(NO₃)₂(OH)(H₂O)] + H₃O⁺ | First deprotonation of a diaqua species. | Controls the charge and reactivity of the complex. |
| [Au(NO₃)₂(OH)(H₂O)] + H₂O ⇌ [Au(NO₃)₂(OH)₂]⁻ + H₃O⁺ | Second deprotonation to form a dihydroxo species. | Leads to formation of neutral or anionic hydroxo complexes. wiley.com |
Hydrolytic Degradation Mechanisms and Formation of Aqua/Hydroxo Species
Tetranitratoaurate(III) readily undergoes hydrolytic degradation in aqueous solutions. This process involves the sequential substitution of the nitrate ligands by water molecules. The mechanism is a series of ligand exchange reactions, leading to the formation of a mixture of aqua- and hydroxo-nitratoaurate(III) species.
The initial step is the replacement of one nitrate ligand:
[Au(NO₃)₄]⁻ + H₂O ⇌ [Au(NO₃)₃(H₂O)] + NO₃⁻
This reaction is followed by subsequent substitutions, creating a complex mixture of species whose distribution depends on factors like pH and temperature. The aqua species formed are subject to the deprotonation equilibria discussed previously, leading to the concurrent formation of hydroxo complexes. For example, the hydrolysis of the related tetrachloroaurate(III) ion has been studied in detail, revealing a range of stable aquachlorohydroxo-complexes. researchgate.net
Under conditions of extensive hydrolysis, particularly with changes in pH, the ultimate product is often the precipitation of insoluble gold(III) hydroxide (B78521), Au(OH)₃, or its hydrated form, auric acid. wiley.com This process can be summarized by the following degradation pathway:
[Au(NO₃)₄]⁻ → [Au(NO₃)₃(H₂O)] → ... → [Au(H₂O)₄]³⁺ (in strongly acidic, non-complexing media)
In parallel, the deprotonation of the aqua intermediates leads to hydroxo species:
[Au(NO₃)₃(H₂O)] ⇌ [Au(NO₃)₃(OH)]⁻ + H⁺ → ... → Au(OH)₃(s) / Au₂O₃·nH₂O
This reactivity highlights the inherent instability of the tetranitratoaurate(III) complex in water and underscores the importance of forming more stable aqua and hydroxo species in its aqueous chemistry.
Theoretical and Computational Investigations of Tetranitratoaurate Iii
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and electronic characteristics.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function. For tetranitratoaurate(III), a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, predicting key structural parameters such as Au-O and N-O bond lengths and O-N-O bond angles.
Once the optimized geometry is obtained, various electronic properties can be calculated. These often include:
Total Energy: The total electronic energy of the molecule in its optimized state.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Electron Density Distribution: Mapping the electron density reveals how electrons are distributed across the molecule, highlighting regions of high and low electron concentration.
Electrostatic Potential: This illustrates the charge distribution and is used to predict how the molecule will interact with other charged or polar species.
Without specific studies on tetranitratoaurate(III), no quantitative data for these properties can be presented.
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy for energies and other properties. wiley.com
For a complex like tetranitratoaurate(III), high-accuracy ab initio calculations could provide benchmark data for:
Thermochemical Properties: Precise calculation of the enthalpy of formation and Gibbs free energy.
Spectroscopic Properties: Accurate prediction of vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra).
Such calculations would be crucial for validating experimental findings and providing a deeper understanding of the compound's behavior, but no such published data were found.
Analysis of Molecular Orbitals, Electron Density, and Bonding Characteristics
A detailed analysis of the molecular orbitals (MOs) provides insight into the nature of the chemical bonds within the tetranitratoaurate(III) anion. This involves examining the composition of the MOs to understand how the atomic orbitals of gold and the nitrate (B79036) ligands combine to form bonding, non-bonding, and anti-bonding orbitals. youtube.com Key aspects of this analysis would include:
Bonding Interactions: Identifying the specific orbitals involved in the formation of the Au-O coordinate bonds and the covalent N-O bonds.
Ligand Field Effects: Understanding how the nitrate ligands influence the d-orbital splitting of the central gold(III) ion.
Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to quantify the charge on each atom, providing a more detailed picture of the ionic and covalent character of the bonds.
Computational Modeling of Reaction Pathways and Energetics
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscape of a transformation.
Transition State Calculations for Ligand Exchange and Redox Reactions
Transition state theory is used to calculate the rates of chemical reactions. au.dk A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. ijnc.ir For tetranitratoaurate(III), computational methods could be used to locate the transition state structures for reactions such as:
Ligand Exchange: Modeling the substitution of one or more nitrate ligands by another ligand (e.g., water, chloride). This would involve calculating the activation energy for the associative or dissociative pathway.
Redox Reactions: Investigating the mechanism of reduction of Au(III) to Au(I) or Au(0), which is a characteristic feature of gold chemistry. Calculations would map the energetic profile of the electron transfer process.
Energetic Profiles of Formation and Decomposition Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed.
Decomposition Pathway: Gold compounds can be thermally or photochemically unstable. Computational studies could explore the decomposition of tetranitratoaurate(III), predicting the likely products (e.g., gold oxides, nitrogen oxides) and the energy barriers associated with the decomposition process. This information is vital for understanding the compound's stability.
Despite the utility of these computational techniques, a specific application to tetranitratoaurate(III) is not documented in the searched scientific literature. Therefore, no specific reaction mechanisms or energetic data can be reported here.
Solvent Effects Modeling (e.g., CPCM, SMD)
The chemical behavior and stability of ionic species like tetranitratoaurate(III) are profoundly influenced by their environment, particularly in solution. Computational chemistry models the influence of a solvent by treating it as a continuous medium with specific dielectric properties, a technique known as continuum solvation. researchgate.net This approach is computationally efficient for calculating solvation free energies. d-nb.info
Two widely used continuum models are the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD). researchgate.netmdpi.com In these models, the solute molecule is placed in a cavity within the solvent continuum. semanticscholar.org The CPCM method calculates the electrostatic interactions between the solute and the solvent, which is defined by its dielectric constant and refractive index. semanticscholar.org
The SMD model is often considered an advancement as it incorporates the full solute electron density to define the cavity and adds non-electrostatic terms to the energy calculation, such as cavity-dispersion-solvent structure (CDS) contributions. mdpi.comfrontiersin.org The SMD model is termed "universal" due to its applicability to any charged or uncharged solute in a wide range of solvents. frontiersin.org For the tetranitratoaurate(III) anion, these models can predict its stability and reactivity in different solvents, such as water or nitric acid, by calculating the free energy of solvation. This is crucial for understanding its behavior in processes like solvent extraction of gold.
Spectroscopic Property Prediction through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For the tetranitratoaurate(III) complex, techniques such as Density Functional Theory (DFT) can be used to simulate its vibrational and electronic spectra, providing insights that complement experimental data. scribd.com
Calculated Vibrational Frequencies for IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency analysis, typically performed using DFT, can predict the vibrational modes of the [Au(NO₃)₄]⁻ anion. wordpress.com These calculations help in assigning experimentally observed spectral bands to specific molecular motions.
For the tetranitratoaurate(III) anion, which features a square-planar coordination of four monodentate nitrate groups around the central gold atom, the key vibrational modes would include:
Au-O stretching frequencies: These vibrations are characteristic of the coordination bonds between the gold atom and the oxygen atoms of the nitrate ligands.
N-O stretching and bending modes: Vibrations within the nitrate ligands themselves, which may be perturbed upon coordination to the gold center.
O-Au-O bending modes: These correspond to deformations of the square-planar geometry of the complex.
The calculated frequencies and their corresponding intensities for both IR and Raman spectra allow for a detailed interpretation of the molecule's vibrational behavior. Such computational studies have been successfully applied to various complex inorganic systems to elucidate their structural properties. acs.orgresearchgate.net
Table 1: Hypothetical Calculated Vibrational Modes for Tetranitratoaurate(III) This table is illustrative of the types of results obtained from DFT calculations, as specific published data for this complex is limited.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| ν₁ | ~1500-1600 | Strong | Active | Asymmetric N-O Stretch (NO₂) |
| ν₂ | ~1250-1350 | Strong | Active | Symmetric N-O Stretch (NO₂) |
| ν₃ | ~900-1000 | Medium | Active | N-O(Au) Stretch |
| ν₄ | ~300-400 | Medium | Strong | Au-O Stretch |
| ν₅ | ~200-300 | Medium | Active | O-Au-O Bend |
Simulated UV-Vis Spectra and Electronic Transition Assignments
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic excitations and the corresponding oscillator strengths, which determine the intensity of the absorption bands. acs.org
For a d⁸ gold(III) complex like tetranitratoaurate(III), the UV-Vis spectrum is expected to be dominated by ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron is excited from a molecular orbital primarily located on the nitrate ligands to an empty d-orbital on the gold(III) center. Simulating the spectrum allows for the assignment of each absorption band to a specific electronic transition. mdpi.com This information is critical for understanding the electronic structure and photochemical properties of the complex.
Table 2: Hypothetical Predicted Electronic Transitions for Tetranitratoaurate(III) This table illustrates the typical output of a TD-DFT calculation. Specific published data for this complex is not widely available.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Orbital Transition) | Assignment |
|---|---|---|---|---|
| S₀ → S₁ | ~350-400 | ~0.05 | HOMO (π, NO₃) → LUMO (d, Au) | LMCT |
| S₀ → S₂ | ~280-320 | ~0.12 | HOMO-1 (π, NO₃) → LUMO (d, Au) | LMCT |
| S₀ → S₃ | ~230-260 | ~0.45 | HOMO-2 (σ, NO₃) → LUMO (d, Au) | LMCT |
Thermodynamic and Kinetic Modeling
Computational modeling provides essential insights into the stability, formation, and reactivity of chemical species. For tetranitratoaurate(III), these methods can quantify its thermodynamic stability and predict the kinetics of its formation and subsequent reactions.
Computational Estimation of Stability Constants and Formation Energies
The stability of the [Au(NO₃)₄]⁻ complex in solution can be quantified by its stability constant (β) and formation energy. DFT calculations, combined with continuum solvent models, can be used to compute the Gibbs free energy change (ΔG) for the formation reaction of the complex from its constituent ions, for example:
Au³⁺(aq) + 4NO₃⁻(aq) ⇌ [Au(NO₃)₄]⁻(aq)
The formation energy provides a measure of the complex's thermodynamic stability relative to the free ions in solution. nih.gov The stability constant can then be derived from the calculated ΔG. These computational approaches allow for the systematic evaluation of factors influencing stability, such as the nature of the solvent and the presence of competing ligands. While experimental data on the stability of gold(III) nitrate complexes is limited, computational studies on analogous gold(I) complexes have demonstrated the reliability of DFT in predicting their relative stabilities.
Reaction Rate Constant Predictions and Activation Parameters
Understanding the kinetics of reactions involving the tetranitratoaurate(III) anion, such as its formation or ligand exchange reactions, is crucial for applications in gold processing and catalysis. Computational methods can be used to explore the reaction mechanisms and predict rate constants. By mapping the potential energy surface for a given reaction, transition states can be located and their structures and energies determined.
From the energy difference between the reactants and the transition state, the activation energy (Ea) can be calculated. Using Transition State Theory (TST), this information can be used to predict the reaction rate constant (k). Computational studies can also provide other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters offer a more complete picture of the reaction kinetics. While specific kinetic modeling for tetranitratoaurate(III) is not extensively documented, the methodologies are well-established for a wide range of transition metal complexes.
Advanced Applications of Tetranitratoaurate Iii in Chemical Sciences
Catalytic Applications
The utility of tetranitratoaurate(III) as a precursor for catalytic applications is an area of specialized research. Its primary advantage lies in being a chloride-free source of gold(III) ions, which can be crucial in preventing catalyst poisoning by chloride impurities.
Homogeneous Catalysis Utilizing Tetranitratoaurate(III) Precursors
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While gold, in general, is a potent catalyst for a variety of organic transformations, the specific use of tetranitratoaurate(III) as a precursor for homogeneous catalysts is not extensively documented in mainstream chemical literature.
Gold complexes are known to catalyze a range of oxidation reactions. However, specific examples detailing the use of tetranitratoaurate(III) as a direct precursor to generate a homogeneous oxidation catalyst are scarce. Research in this area is still emerging, and most documented gold-catalyzed oxidations utilize other gold(I) or gold(III) precursors.
The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, and gold catalysis has made significant contributions to this field. While various gold(I) and gold(III) complexes are employed for C-X bond activation and formation, the direct application of tetranitratoaurate(III) as a precursor for catalysts in these reactions is not a well-established methodology.
Precursors for Heterogeneous Gold Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes. Supported gold nanoparticles are highly effective heterogeneous catalysts for various reactions.
One notable, albeit less common, method for preparing supported gold catalysts involves the use of a derivative of tetranitratoaurate(III). Specifically, tetraamminegold(III) nitrate (B79036), which can be synthesized from a solution of chloroauric acid using ammonium (B1175870) nitrate, has been employed in an ion-exchange method to prepare gold catalysts on supports like activated carbon and γ-alumina. This technique offers a potential route to highly dispersed gold crystallites, which are desirable for catalytic activity. The process involves suspending the support material in a solution containing the cationic gold complex precursor at a controlled pH, followed by separation, drying, and calcination to produce the final catalyst. uct.ac.za
Precursors for Gold Nanomaterials and Thin Films
The most prominent and well-documented application of tetranitratoaurate(III) is as a precursor for the synthesis of gold nanomaterials, particularly gold nanoparticles (AuNPs). Its chloride-free nature is a significant advantage in producing high-purity nanomaterials.
Controlled Synthesis of Gold Nanoparticles (AuNPs)
Tetranitratoaurate(III), often referred to as gold(III) nitrate, is an effective precursor for the synthesis of AuNPs through various bottom-up approaches. Its use circumvents issues associated with chloride-based precursors, such as the poisoning of active surfaces on the nanoparticles.
Several methods have been developed to synthesize AuNPs using a gold(III) nitrate precursor:
Ultrasonic Spray Pyrolysis (USP): This aerosol-based technique is employed for the synthesis of gold nitrate precursors with minimal impurities and for the subsequent production of monodispersed, spherical AuNPs. smolecule.com In this process, a stable, water-based gold(III) nitrate precursor is prepared, often involving refluxing in nitric acid followed by neutralization. During the high-temperature decomposition in the USP process, nitrogen oxides are generated, which then form nitrite (B80452) and nitrate ions in the aqueous collection system. These ions have been shown to act as effective stabilizers for the resulting AuNPs, preventing their aggregation. smolecule.com
Modified Turkevich Method: The Turkevich method is a classic approach to synthesizing spherical AuNPs. A modified version of this method utilizes gold(III) nitrate as the gold source, providing a chloride-free route to these nanoparticles. This method typically involves the reduction of the gold salt by a weak reducing agent like trisodium (B8492382) citrate, which also functions as a capping agent.
Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) is a strong reducing agent that can rapidly reduce Au(III) ions from gold(III) nitrate to Au⁰. This fast reduction leads to the quick nucleation and formation of small, often sub-5 nm, and uniformly sized gold nanoparticles. In this method, a stabilizing agent, such as trisodium citrate, is typically used to prevent the aggregation of the nanoparticles.
Below is an interactive data table summarizing the synthesis of gold nanoparticles using a gold(III) nitrate precursor via the Ultrasonic Spray Pyrolysis (USP) method.
| Parameter | Value/Observation |
| Precursor | Gold(III) Nitrate (Au(NO₃)₃) |
| Synthesis Method | Ultrasonic Spray Pyrolysis (USP) |
| Key Advantage | Chloride-free precursor, leading to high-purity AuNPs |
| Stabilizers | In situ formed nitrite (NO₂⁻) and nitrate (NO₃⁻) ions |
| Resulting AuNPs | Monodispersed and spherical |
| Colloidal Stability | Stable for extended periods (up to nine months reported) |
Size and Shape Control Methodologies
The synthesis of gold nanoparticles (AuNPs) from tetranitratoaurate(III) allows for the production of materials with controlled dimensions and morphologies. The seed-mediated growth technique is a versatile approach for creating anisotropic gold nanostructures such as nanorods, nanocubes, and nanostars. This method typically involves the initial synthesis of small, uniform spherical gold "seeds" through the rapid reduction of a gold(III) salt, such as gold(III) nitrate, with a strong reducing agent like sodium borohydride. These seeds are then introduced into a "growth solution" containing more gold precursor and a weaker reducing agent, allowing for controlled deposition onto the seeds and subsequent growth into desired shapes.
While specific detailed methodologies for anisotropic nanoparticle synthesis using exclusively tetranitratoaurate(III) are not extensively documented in publicly available literature, the principles of established methods using other gold(III) precursors can be applied. The key to controlling the shape of the nanoparticles lies in the careful manipulation of reaction parameters, including the choice of surfactants, additives, and the concentration of reactants. For instance, in the synthesis of gold nanorods, a surfactant such as cetyltrimethylammonium bromide (CTAB) is typically used to direct the growth of the nanoparticles in one dimension.
The use of a chloride-free precursor like tetranitratoaurate(III) is particularly advantageous in syntheses where the presence of chloride ions could interfere with the desired outcome, for example, by affecting the stability of the capping agents or the crystalline structure of the growing nanoparticles.
Surface Functionalization of Gold Nanomaterials
The surface of gold nanomaterials synthesized from tetranitratoaurate(III) can be readily functionalized to impart specific chemical, physical, or biological properties. This process is crucial for a wide range of applications, from catalysis to biomedical sensing. The functionalization of gold nanoparticles often involves the attachment of molecules through thiol-gold interactions, which form stable gold-sulfur bonds. smolecule.com
A variety of functional groups can be introduced onto the nanoparticle surface. For instance, polymers like polyethylene (B3416737) glycol (PEG) are often used to coat AuNPs to ensure stability and biocompatibility in biological fluids. This coating passivates the nanoparticle surface, preventing aggregation and non-specific interactions.
The choice of capping and functionalizing agents is critical in determining the final properties of the nanomaterial. For example, the functionalization of gold nanoparticles with specific ligands can be used to create sensors that are highly selective for a particular analyte. While the fundamental principles of surface functionalization are universal for gold nanoparticles, the use of tetranitratoaurate(III) as a precursor ensures a clean gold surface, free from chloride contamination, which can be beneficial for subsequent modification and application.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Gold Thin Films
The deposition of high-purity gold thin films is essential for various applications in electronics and materials science. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating uniform and conformal thin films. The choice of precursor is a critical factor in both CVD and ALD processes, as it must be volatile and decompose cleanly to yield high-quality films.
While the use of tetranitratoaurate(III) as a direct precursor for CVD or ALD of gold thin films is not extensively reported, a related compound, nitronium tetranitratoaurate ((NO₂)[Au(NO₃)₄]), has been shown to be effective for the electron beam-assisted decomposition to create elemental gold structures. researchgate.net This suggests the potential of nitratoaurate complexes in deposition techniques. The thermal decomposition of gold(III) nitrate, in general, yields metallic gold along with gaseous nitrogen oxides and oxygen, which can be easily removed from the system. This clean decomposition pathway avoids the halide contamination that can occur with precursors like chloroauric acid, making gold nitrate derivatives attractive candidates for applications requiring high-purity gold films.
The development of volatile and stable gold precursors remains an active area of research for advancing CVD and ALD techniques for gold thin film deposition.
Synthesis of Gold Nanoclusters
Gold nanoclusters are aggregates of a few to several hundred gold atoms, typically less than 2 nanometers in diameter. Unlike larger gold nanoparticles, they exhibit molecule-like properties, including discrete electronic transitions and strong fluorescence. The synthesis of gold nanoclusters with precise atomic counts and tailored surface ligands is a significant challenge in nanoscience.
The use of tetranitratoaurate(III) as a precursor for gold nanocluster synthesis offers the advantage of a chloride-free environment, which can be crucial for controlling the nucleation and growth processes at such a small scale. While specific protocols detailing the use of tetranitratoaurate(III) for the synthesis of atomically precise gold nanoclusters are not widely available, the general principles of nanocluster synthesis can be applied. These methods often involve the reduction of a gold(III) salt in the presence of stabilizing ligands, such as thiols, which cap the growing clusters and prevent further aggregation.
The choice of the reducing agent and the capping ligand, as well as the reaction conditions, all play a critical role in determining the final size and properties of the gold nanoclusters. The unique photophysical properties of these nanoclusters make them promising candidates for applications in bioimaging, sensing, and catalysis.
Role in Materials Science and Engineering
The unique properties of gold nanomaterials derived from tetranitratoaurate(III) make them valuable components in the development of advanced materials with tailored functionalities.
Incorporation into Advanced Functional Materials (e.g., Electro-optical Materials)
Gold nanoparticles exhibit interesting nonlinear optical properties, which make them attractive for incorporation into electro-optical materials. These materials can be used in applications such as optical switching, data storage, and optical limiting. The localized surface plasmon resonance (LSPR) of gold nanoparticles, which is the collective oscillation of their conduction electrons in response to incident light, is a key factor in their optical properties.
The size, shape, and surrounding dielectric environment of the gold nanoparticles all influence their LSPR, and therefore their optical response. By carefully controlling the synthesis of gold nanoparticles using precursors like tetranitratoaurate(III), it is possible to tune their LSPR to specific wavelengths and enhance their nonlinear optical properties.
While there is limited specific research on the use of tetranitratoaurate(III)-derived gold nanoparticles in electro-optical materials, the general principles of incorporating gold nanoparticles into various matrices, such as polymers and glasses, are well-established. The chloride-free nature of the precursor can be advantageous in preventing any unwanted interactions with the host matrix that could affect the final optical properties of the composite material.
Precursors for Gold-Based Sensors (focus on chemical principles, not device specifics)
Gold nanoparticles are widely used in the development of chemical and biological sensors due to their unique optical and electronic properties. The principle behind many gold nanoparticle-based sensors is the change in their LSPR in response to the binding of an analyte to their surface. This change can be detected as a shift in the absorption spectrum or a change in the color of the nanoparticle solution.
The sensitivity and selectivity of these sensors are highly dependent on the surface chemistry of the gold nanoparticles. By functionalizing the surface of gold nanoparticles with specific recognition elements, such as antibodies, enzymes, or DNA, it is possible to create sensors that are highly specific for a particular target molecule.
The use of tetranitratoaurate(III) as a precursor for the synthesis of gold nanoparticles for sensing applications offers the advantage of a clean and well-defined gold surface, which can facilitate more controlled and reproducible surface functionalization. This can lead to sensors with improved performance characteristics, such as higher sensitivity and lower detection limits. The chemical principles underlying these sensors are based on the specific interactions between the functionalized nanoparticle surface and the target analyte, leading to a measurable change in the physical properties of the nanoparticles.
Analytical Chemistry Applications
Reagent in Specialized Separation and Extraction Methodologies
There is no significant evidence in the reviewed literature to suggest that tetranitratoaurate(III) is a commonly used reagent in specialized separation and extraction methodologies for gold. Research and industrial processes for gold extraction, such as solvent extraction, overwhelmingly utilize the tetrachloroaurate(III) anion ([AuCl₄]⁻) formed from dissolving gold in aqua regia. wikipedia.org This chloride complex is central to liquid-liquid extraction techniques. bhu.ac.inacs.orgresearchgate.net
Use in Standard Solutions for Gold Analysis (e.g., AAS, ICP-MS)
The preparation of standard solutions for gold analysis by methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) typically involves dissolving high-purity gold metal in aqua regia, which results in a tetrachloroauric acid solution. wikipedia.orgsigmaaldrich.comsigmaaldrich.com Commercially available certified reference materials for gold are also overwhelmingly chloride-based. There is no available data or research to support the use of tetranitratoaurate(III) as a primary standard for these analytical techniques.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Routes for Tetranitratoaurate(III)
The traditional synthesis of nitratoauric acid, HAu(NO₃)₄, involves the reaction of gold(III) hydroxide (B78521) with concentrated nitric acid at elevated temperatures. wikipedia.org This method, while effective, relies on harsh, corrosive reagents and energy-intensive conditions. Future research must pivot towards developing more sustainable, efficient, and safer synthetic protocols.
Key research objectives in this area include:
Green Solvent Systems: Investigating synthesis in alternative media such as ionic liquids or supercritical fluids to replace concentrated nitric acid.
Mild Nitrating Agents: Exploring a range of nitrating agents beyond nitric acid, such as organic nitrates or dinitrogen pentoxide under controlled, low-temperature conditions.
Mechanochemistry: Utilizing ball-milling and other mechanochemical techniques to promote solid-state reactions between gold precursors (e.g., gold(III) oxide) and a nitrating source, potentially eliminating the need for bulk solvents entirely. nih.gov
Flow Chemistry: Developing continuous flow processes for the synthesis of tetranitratoaurate(III), which can offer enhanced safety, scalability, and control over reaction parameters compared to batch synthesis.
| Method | Precursors | Conditions | Advantages | Future Research Goal |
|---|---|---|---|---|
| Traditional Method | Au(OH)₃, conc. HNO₃ | 100 °C | Established procedure | Reduce reliance on harsh acids and high temperatures |
| Proposed Green Route | Au₂O₃, Alternative Nitrating Agent | Room Temperature, Green Solvent | Reduced waste, safer, lower energy | Optimize yield and purity |
| Proposed Mechanochemical Route | Au₂O₃, Solid Nitrating Agent | Solvent-free, Ball-milling | Eliminates solvent, high efficiency | Investigate reaction kinetics and scalability |
| Proposed Flow Chemistry Route | Gold Precursor, Nitrating Agent | Continuous flow reactor | Enhanced safety, control, and scalability | Develop and optimize reactor design |
In Situ Spectroscopic Investigations of Reaction Intermediates and Transient Species
A deep understanding of the reaction mechanisms involving tetranitratoaurate(III) is crucial for optimizing its use in catalysis and materials synthesis. Due to the high reactivity of many gold(III) species, reaction intermediates are often transient and difficult to isolate. Future research will heavily rely on advanced in situ spectroscopic techniques to capture and characterize these fleeting species in real-time.
Promising avenues for investigation include:
Time-Resolved Spectroscopy: Employing techniques like time-resolved FT-IR and UV-Vis spectroscopy to monitor the formation and decay of intermediates during catalytic cycles, particularly in photoredox reactions where transient gold(II) species may be formed. rsc.orgrsc.org
X-ray Absorption Spectroscopy (XAS): Using synchrotron-based XAS to probe the oxidation state and local coordination environment of the gold center during a reaction, providing direct evidence for redox processes.
Advanced NMR Techniques: Applying specialized NMR methods, such as diffusion-ordered spectroscopy (DOSY) and rapid-injection NMR, to study solution-phase dynamics, ligand exchange rates, and the interaction of the tetranitratoaurate(III) complex with substrates. acs.org
Ab Initio Molecular Dynamics (AIMD): Combining experimental spectroscopy with AIMD simulations can provide a powerful tool for interpreting complex spectra and understanding the dynamics of transient species, such as mobile Au-ligand complexes that may form on catalyst surfaces. acs.org
These studies will be instrumental in elucidating reaction pathways, identifying rate-determining steps, and rationally designing more efficient catalytic systems.
| Technique | Information Provided | Target Species/Process |
|---|---|---|
| Time-Resolved FT-IR/UV-Vis | Kinetics of intermediate formation/decay | Transient organogold species, Au(II) intermediates |
| X-ray Absorption Spectroscopy (XAS) | Gold oxidation state, coordination number, bond lengths | Redox cycling (Au(III)/Au(I)), ligand exchange |
| Advanced NMR Spectroscopy | Solution structure, diffusion, ligand dynamics | Host-guest interactions, reaction kinetics |
| Raman Spectroscopy | Vibrational modes of ligands and Au-ligand bonds | Surface-adsorbed species, catalyst degradation |
Development of Advanced Theoretical Models for Predictive Chemistry
Computational chemistry is an indispensable tool for understanding and predicting the behavior of gold complexes. For tetranitratoaurate(III), theoretical models can provide insights that are difficult to obtain experimentally. Future efforts should focus on developing highly accurate and predictive computational protocols.
Key areas for development are:
Refined DFT Protocols: Research has shown that accurately modeling gold(III) complexes requires careful selection of Density Functional Theory (DFT) functionals and basis sets, with the inclusion of relativistic effects being critical due to gold's heavy atomic nucleus. nih.govresearchgate.netresearchgate.net Future work should establish benchmarked DFT protocols specifically validated for nitrato-gold complexes to accurately predict geometries, reaction energies, and spectroscopic properties.
Multi-Scale Modeling: Integrating quantum mechanical (QM) calculations for the reactive center with molecular mechanics (MM) for the surrounding environment (QM/MM) will be essential for modeling tetranitratoaurate(III) in complex systems, such as in solution or on a catalyst support.
Machine Learning and AI: Leveraging machine learning algorithms trained on large datasets from DFT calculations can accelerate the discovery process. chemrxiv.org These models could predict the stability and catalytic activity of tetranitratoaurate(III) derivatives with various counter-ions or in different solvent environments, enabling high-throughput virtual screening.
These advanced models will transition computational gold chemistry from a descriptive tool to a truly predictive one, guiding experimental efforts and shortening the timeline for discovery.
Discovery of New Catalytic Transformations Enabled by Tetranitratoaurate(III)
Gold(III) complexes are potent catalysts for a variety of organic transformations, acting as powerful π-philic Lewis acids. mdpi.comunipd.it The unique electronic properties of tetranitratoaurate(III)—namely its strong oxidizing potential and the absence of coordinating halides—present exciting opportunities for discovering novel catalytic reactions.
Future research should explore its utility in:
Oxidative Catalysis: Leveraging the inherent oxidizing nature of the gold(III) center and the nitrate (B79036) ligands to develop novel oxidative coupling, C-H activation, and aerobic oxidation reactions. nih.govacs.org
Dual Catalysis: Integrating tetranitratoaurate(III) catalysis with other catalytic modes, such as photoredox catalysis. rsc.org This could enable transformations that are inaccessible through single catalytic systems, for instance, by facilitating challenging oxidation state changes or generating radical intermediates.
Nitrate Group Transfer Reactions: Investigating reactions where the nitrate ligand is not merely a spectator but actively participates in the transformation, such as in nitration or nitro-functionalization reactions of organic substrates.
Asymmetric Catalysis: Designing chiral versions of tetranitratoaurate(III) by incorporating chiral counter-ions or ancillary ligands to achieve enantioselective transformations. rsc.org
The discovery of new reactions catalyzed by tetranitratoaurate(III) will expand the synthetic chemist's toolkit and provide novel pathways to valuable chemical entities.
Design of Advanced Materials with Tunable Properties through Tetranitratoaurate(III) Precursors
Gold-based materials, particularly nanoparticles (AuNPs), are at the forefront of nanotechnology research due to their unique optical, electronic, and catalytic properties. nih.gov The choice of the gold precursor is critical as it can significantly influence the properties of the final material. sigmaaldrich.comacs.org Tetranitratoaurate(III), as a high-purity, halogen-free precursor, is an ideal candidate for the synthesis of advanced gold-based materials.
Future research directions include:
Halogen-Free Gold Nanoparticles: The synthesis of AuNPs from tetranitratoaurate(III) can circumvent halide contamination, which is known to affect the surface chemistry, morphology, and catalytic activity of nanoparticles. nih.gov This could lead to materials with enhanced performance in applications like catalysis and sensing.
Bimetallic and Alloy Nanomaterials: Using tetranitratoaurate(III) as a precursor for the synthesis of gold-based alloys (e.g., Au-Sn, Au-Pd) could yield materials with tunable plasmonic and catalytic properties for applications in optoelectronics and green chemistry. nih.gov
Thin Film Deposition: Exploring the use of tetranitratoaurate(III) in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. Its decomposition pathway is likely different from halide precursors, potentially allowing for the growth of high-purity gold thin films at lower temperatures or with different microstructures.
Supported Catalysts: Investigating the deposition of tetranitratoaurate(III) onto various oxide or polymer supports to create highly active heterogeneous catalysts. The interaction between the nitrate ligands and the support surface could lead to unique active sites and enhanced catalytic stability. mdpi.com
By systematically studying the relationship between the tetranitratoaurate(III) precursor and the resulting material properties, researchers can rationally design next-generation materials with tailored functionalities. researchgate.net
Interdisciplinary Research at the Interface of Gold Chemistry and Advanced Materials Science
The most significant breakthroughs involving tetranitratoaurate(III) will likely emerge from collaborations that bridge the gap between fundamental chemistry and applied materials science. psu.eduacs.org The challenges and opportunities in this field are inherently interdisciplinary, requiring expertise in synthesis, catalysis, spectroscopy, theory, and engineering.
Emerging paradigms will be built upon:
Catalyst-by-Design: Combining predictive modeling (8.3) and in situ spectroscopic analysis (8.2) to rationally design and synthesize supported tetranitratoaurate(III)-derived catalysts with optimized activity and selectivity for specific industrial processes.
Functional Nanomaterials for Biomedicine: Leveraging sustainable synthetic routes (8.1) to produce biocompatible, halogen-free AuNPs from tetranitratoaurate(III) for applications in drug delivery, diagnostics, and photothermal therapy.
Advanced Sensing Platforms: Integrating gold nanomaterials derived from tetranitratoaurate(III) with electronic or optical transducers to create highly sensitive and selective sensors for environmental monitoring or medical diagnostics.
Energy Conversion and Storage: Exploring the role of tetranitratoaurate(III)-derived materials as electrocatalysts in fuel cells or as components in advanced battery and solar cell technologies. sciencedaily.com
The synergy between a deep understanding of the coordination chemistry of tetranitratoaurate(III) and the principles of materials engineering will be the primary driver of innovation, translating fundamental discoveries into tangible technological advancements.
Q & A
Q. What are the optimal synthetic routes for preparing tetranitratoaurate(III) complexes, and how can purity be validated?
Methodology:
- Synthesis typically involves reacting gold precursors (e.g., HAuCl₄) with concentrated nitric acid under controlled anhydrous conditions. For example, NH₄[Au(NO₃)₄] can be synthesized by reacting ammonium chloride with Au(NO₃)₃ in nitric acid .
- Purity validation requires elemental analysis (C/H/N), X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Au³⁺), and thermogravimetric analysis (TGA) to assess hydration levels. FTIR can identify nitrate ligand coordination modes (e.g., ν₃(NO₃⁻) at ~1380 cm⁻¹) .
Q. How do solvent systems influence the stability of tetranitratoaurate(III) in solution?
Methodology:
- Stability studies involve UV-Vis spectroscopy to monitor absorbance changes (e.g., Au³⁺ d-d transitions at ~310 nm) over time in solvents like acetonitrile or nitric acid.
- Electrochemical methods (cyclic voltammetry) can track redox stability. For instance, decomposition pathways may correlate with solvent dielectric constants or Lewis acidity .
Q. What spectroscopic techniques are critical for characterizing tetranitratoaurate(III) complexes?
Methodology:
- XPS : Confirm Au³⁺ binding energy (~87 eV for Au 4f₇/₂) and nitrate ligand presence.
- Raman/FTIR : Identify symmetric/asymmetric stretching modes of nitrate ligands (e.g., bridging vs. chelating).
- TG-DSC : Quantify thermal stability and decomposition steps (e.g., mass loss at 400–470 K due to NOₓ release) .
Advanced Research Questions
Q. How can electron-beam-induced decomposition of tetranitratoaurate(III) precursors be optimized for nanoscale gold deposition?
Methodology:
- Use scanning electron microscopy (SEM) to assess deposition patterns on silicon substrates.
- Adjust beam energy (e.g., 5–20 keV) and precursor layer thickness to minimize carbon contamination. NO₂[Au(NO₃)₄] has shown superior deposition efficiency due to lower decomposition temperatures (~400 K) and cleaner Au⁰ formation .
- Cross-validate with XPS to confirm metallic Au⁰ formation (Au 4f₇/₂ at ~84 eV) and residual nitrate removal .
Q. What contradictions exist in reported decomposition pathways of tetranitratoaurate(III) complexes, and how can they be resolved?
Methodology:
- Contradictions arise from varying decomposition intermediates (e.g., NO vs. NO₂ release). Address this via coupled TG-TDS (thermal desorption spectroscopy) to monitor gas-phase products.
- Compare DSC data across studies: discrepancies in exothermic peaks (e.g., 450 K vs. 470 K) may stem from hydration levels or precursor impurities. Replicate experiments under inert atmospheres to isolate oxidation effects .
Q. How do tetranitratoaurate(III) complexes compare to other aurate precursors (e.g., chloroaurates) in catalytic or materials applications?
Methodology:
- Conduct comparative kinetic studies (e.g., catalytic oxidation of CO) using Au/TiO₂ catalysts derived from [Au(NO₃)₄]⁻ vs. [AuCl₄]⁻. Monitor activity via mass spectrometry.
- Analyze nanoparticle size distributions (TEM) and surface composition (EDS) to correlate precursor ligand type with Au dispersion .
Data Reporting and Analysis
Q. What are the best practices for reconciling contradictory thermochemical data in tetranitratoaurate(III) studies?
Methodology:
- Apply multivariate analysis (e.g., principal component analysis) to datasets from TG-DSC, TDS, and XPS.
- Report detailed experimental conditions (e.g., heating rate, atmosphere) to enable cross-study validation. For example, discrepancies in decomposition onset temperatures may arise from differing O₂ partial pressures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
